molecular formula C20H18N2O5 B5500281 allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate

allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate

Cat. No. B5500281
M. Wt: 366.4 g/mol
InChI Key: JRMDCNPVBMWTEJ-AQTBWJFISA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate often involves multi-step reactions, starting from simpler molecules. A related process is seen in the synthesis of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile, which employs conventional solvent methods, indicating a possible pathway for synthesizing similar complex molecules (El-Menyawy et al., 2013). Additionally, the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from simpler benzene derivatives provides insight into the potential steps for constructing the allyl and nitrophenyl components of the target molecule (Xun & Qing-ping, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate often features complex arrangements of atoms, with specific attention to hydrogen bonding and molecular geometry. For example, molecules such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and are linked into chains or sheets through hydrogen bonds, which could be indicative of the structural behavior of similar acrylate compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often rely on the reactivity of functional groups, such as nitro, acrylate, and amino groups. The transformation processes, including hydrogenation, carbolithiation, and amination, offer insights into the reactivity and potential chemical transformations of allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate. For instance, the intramolecular carbolithiation of allyl o-lithioaryl ethers hints at the synthetic versatility of allyl-containing compounds (Barluenga et al., 2005).

Physical Properties Analysis

The physical properties of chemical compounds like allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate, including melting point, boiling point, and solubility, are crucial for understanding their behavior in various conditions. While specific data on this compound is not available, studies on related compounds, such as the analysis of crystal structures and thermal properties, provide valuable information on how such molecules interact in solid states and under thermal stress (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate can be inferred from similar compounds. For example, the synthesis and properties of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate provide insights into the potential chemical behavior of acrylates with specific substituents (Wang et al., 2012).

properties

IUPAC Name

prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-11-27-20(24)18(13-15-5-4-6-17(12-15)22(25)26)21-19(23)16-9-7-14(2)8-10-16/h3-10,12-13H,1,11H2,2H3,(H,21,23)/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDCNPVBMWTEJ-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate

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